7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylic acid
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Overview
Description
7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused to a pyridine ring, with a carboxylic acid group and a ketone group at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylic acid can be achieved through various methods. One common approach involves the base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile. This reaction is typically carried out under mild conditions and results in the formation of the pyrrolo[3,4-b]pyridine skeleton .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to produce this compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted pyrrolopyridine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of organic materials and as an intermediate in the synthesis of various chemical products
Mechanism of Action
The mechanism of action of 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylic acid include other pyrrolopyridine derivatives, such as:
- 5H-pyrrolo[2,3-b]pyridine
- 6H-pyrrolo[3,4-b]pyridine
- Pyrrolo[1,2-a]pyrazine
Uniqueness
What sets this compound apart is its specific substitution pattern, which includes a ketone and a carboxylic acid group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields .
Properties
CAS No. |
2090355-24-9 |
---|---|
Molecular Formula |
C8H6N2O3 |
Molecular Weight |
178.1 |
Purity |
95 |
Origin of Product |
United States |
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